molecular formula C21H18N4O2 B2404846 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide CAS No. 862810-99-9

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide

Cat. No.: B2404846
CAS No.: 862810-99-9
M. Wt: 358.401
InChI Key: NLGLAOPGZQYFLV-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide has been shown to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme . The compound’s methylsulfonyl pharmacophore was found to be adequately placed into the COX-2 active site, indicating a potential role in biochemical reactions involving this enzyme .

Cellular Effects

The effects of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide on cells have been studied in vitro and in vivo . The compound showed moderate to good selectivity for the inhibition of the COX-2 enzyme, which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide involves its interaction with the COX-2 enzyme . The compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site, potentially leading to the inhibition of the enzyme . This could result in changes in gene expression and other molecular-level effects.

Temporal Effects in Laboratory Settings

The compound’s effects on the COX-2 enzyme were observed in both in vitro and in vivo studies , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide exhibited dose-dependent anti-nociceptive activity

Metabolic Pathways

Given its potential role as a COX-2 inhibitor , it may be involved in pathways related to the biosynthesis of prostaglandins.

Transport and Distribution

Its interaction with the COX-2 enzyme suggests that it may be transported to sites where this enzyme is active .

Subcellular Localization

Given its potential interaction with the COX-2 enzyme , it may be localized in areas where this enzyme is present.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h2-11,13-14H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGLAOPGZQYFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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